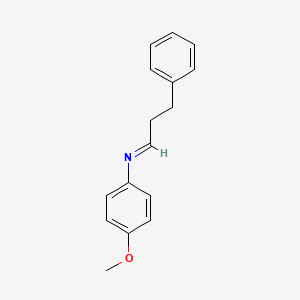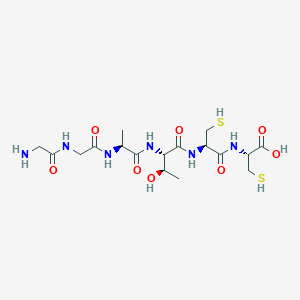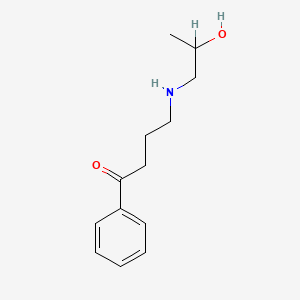
Butyrophenone, 4-((2-hydroxypropyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4-((2-hydroxypropyl)amino)- is an organic compound that belongs to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their use in the treatment of psychiatric disorders, particularly as antipsychotic agents .
Vorbereitungsmethoden
The synthesis of Butyrophenone, 4-((2-hydroxypropyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Butyrophenone, 4-((2-hydroxypropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Butyrophenone, 4-((2-hydroxypropyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4-((2-hydroxypropyl)amino)- involves its interaction with dopamine receptors in the brain. By blocking these receptors, the compound can exert antipsychotic effects, reducing symptoms of disorders such as schizophrenia. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmitter regulation .
Vergleich Mit ähnlichen Verbindungen
Butyrophenone, 4-((2-hydroxypropyl)amino)- can be compared with other butyrophenone derivatives such as:
Haloperidol: A widely used antipsychotic with a similar mechanism of action.
Droperidol: Known for its use as an antiemetic and in the management of agitation.
Benperidol: The most potent commonly used antipsychotic in this class
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and therapeutic applications.
Eigenschaften
CAS-Nummer |
141809-34-9 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-(2-hydroxypropylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-11(15)10-14-9-5-8-13(16)12-6-3-2-4-7-12/h2-4,6-7,11,14-15H,5,8-10H2,1H3 |
InChI-Schlüssel |
DMDJHXNOSOTNRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCCC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


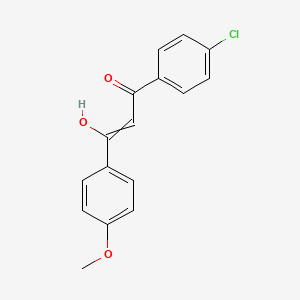
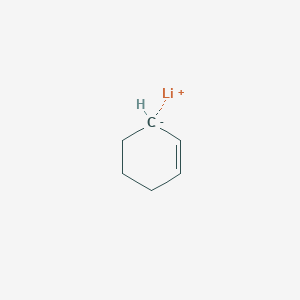
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
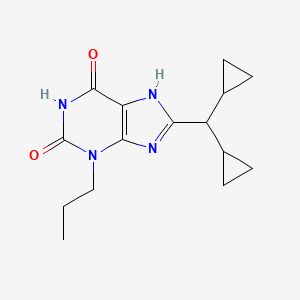

![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)


